N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide
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Overview
Description
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzofuran moiety linked to a pyrazolo[1,5-a]pyrimidine ring system via a propyl chain. The incorporation of these heterocyclic structures imparts significant biological activity, making it a valuable molecule for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Synthesis of the Pyrazolo[1,5-a]pyrimidine Ring: This can be achieved by reacting 2-methylpyrazole with a suitable nitrile or amidine under basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Linking the Two Moieties: The final step involves the coupling of the benzofuran and pyrazolo[1,5-a]pyrimidine units via a propyl chain. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.
Use of Catalysts: Employing catalysts to accelerate reactions and improve selectivity.
Purification Techniques: Utilizing chromatography and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert nitro groups to amines or reduce double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines, reduced heterocycles
Substitution: Functionalized derivatives with varied substituents
Scientific Research Applications
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an anti-cancer or anti-inflammatory agent.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety as a drug candidate.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets can include:
Enzymes: The compound may inhibit or activate enzymes, affecting metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: The compound might interact with nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide can be compared with other similar compounds such as:
Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core and exhibit similar biological activities.
Benzofuran Derivatives: Compounds with the benzofuran moiety are known for their diverse pharmacological properties.
Carboxamide Compounds: These molecules often have significant biological activity due to the presence of the carboxamide functional group.
The uniqueness of this compound lies in its combined structural features, which confer distinct biological activities and potential therapeutic applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-13-9-18-21-11-14(12-23(18)22-13)5-4-8-20-19(24)17-10-15-6-2-3-7-16(15)25-17/h2-3,6-7,9-12H,4-5,8H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHXUOGHDVEJLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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